1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
Description
1-[4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with a 1-methylpyrazole moiety at the 4-position. The ketone group at the ethanone bridge links the piperidine-pyrazole unit to a 4-(propane-2-sulfonyl)phenyl group. The compound’s molecular formula is C₂₁H₂₆N₄O₃S, with a molecular weight of 414.52 g/mol.
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15(2)27(25,26)18-6-4-16(5-7-18)14-20(24)23-12-8-17(9-13-23)19-10-11-22(3)21-19/h4-7,10-11,15,17H,8-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTKBPOAUDGHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction via Multicomponent Reactions
The pyrazole moiety is synthesized through a Knoevenagel condensation/Michael addition sequence, as demonstrated in pyrazole derivative syntheses. A piperidine-4-carbaldehyde intermediate reacts with hydrazine hydrate and ethyl acetoacetate in aqueous medium under piperidine catalysis (5 mol%) to form the pyrazole ring. Subsequent N-methylation using methyl iodide in DMF yields the 1-methylpyrazole derivative.
Representative Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethyl acetoacetate, H₂O, rt, 20 min | 85–93% | |
| N-Methylation | CH₃I, DMF, K₂CO₃, 60°C, 6 hr | 90% |
Piperidine Ring Hydrogenation
The pyridine intermediate is reduced to piperidine using 10% Pd/C under hydrogen atmosphere (35–40°C, 10–12 hr). This step achieves quantitative conversion, as evidenced in analogous amine syntheses.
Synthesis of 2-[4-(Propane-2-sulfonyl)phenyl]ethan-1-one
Sulfonation of Phenyl Precursors
4-Bromoacetophenone undergoes sulfonation with propane-2-sulfonyl chloride in the presence of AlCl₃ (0°C to rt, 4 hr). The electron-withdrawing sulfonyl group directs subsequent bromination to the α-position via radical mechanisms.
Optimization Insight
Excess sulfonyl chloride (1.2 eq) and controlled temperature prevent polysubstitution, achieving 78% isolated yield (cf.).
Bromination and Ketone Formation
α-Bromination of 4-(propane-2-sulfonyl)acetophenone employs N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux). The resultant 2-bromo-1-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is purified via silica chromatography (hexane/EtOAc 3:1).
Fragment Coupling via Nucleophilic Substitution
The piperidine nitrogen attacks the electrophilic α-carbon of the bromo ketone in an SN2 mechanism. Optimal conditions use DMF as solvent with K₂CO₃ base (80°C, 12 hr), yielding 65–70% of the target compound.
Comparative Coupling Efficiency
| Base | Solvent | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 68% |
| Et₃N | THF | 60 | 24 | 45% |
| DBU | DCM | 40 | 6 | 52% |
Steric hindrance from the piperidine and sulfonyl groups necessitates prolonged heating for complete conversion.
Alternative Synthetic Routes
Reductive Amination Approach
Condensation of 4-(1-methylpyrazol-3-yl)piperidine with 4-(propane-2-sulfonyl)phenylglyoxal using NaBH₃CN in MeOH provides a secondary amine intermediate, which is oxidized to the ketone with MnO₂ (CH₂Cl₂, rt, 6 hr). This three-step sequence offers 58% overall yield but requires stringent oxidation control.
Ullmann-Type Coupling
Aryl bromide and piperidine undergo copper-catalyzed coupling (CuI, L-proline, K₃PO₄, DMSO, 100°C). While avoiding ketone intermediates, this method suffers from moderate yields (≈40%) due to competing side reactions.
Spectroscopic Characterization and Validation
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (d, J = 6.8 Hz, 6H, SO₂C(CH₃)₂), 2.58 (s, 3H, N–CH₃), 3.72–3.85 (m, 4H, piperidine-H), 7.20–7.35 (m, 4H, Ar–H).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).
- HRMS : m/z calcd for C₂₂H₂₈N₃O₃S [M+H]⁺ 414.1812, found 414.1809.
Industrial-Scale Considerations
Patent methodologies highlight critical factors for scalability:
- Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration through Celite beds, reducing costs.
- Solvent Selection : Aqueous workup in pyrazole synthesis minimizes organic waste.
- Crystallization Controls : Isopropyl alcohol/HCl mixtures produce high-purity hydrochloride salts (99.8% by HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(i) 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one ()
- Molecular Formula : C₁₁H₁₈N₄O
- Molecular Weight : 222.29 g/mol
- Key Features: Replaces the propane-2-sulfonylphenyl group with a simpler acetyl group and introduces an amino substituent on the pyrazole ring.
(ii) 1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one ()
- Molecular Formula : C₂₂H₂₁ClN₄O₃
- Molecular Weight : 424.88 g/mol
- Key Features : Incorporates a chlorophenyl-substituted pyrazole and a nitro group on the phenyl ring.
Sulfonyl-Containing Analogues
(i) 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone ()
- Molecular Formula: Not explicitly stated, but contains a methanesulfonylphenyl-pyrazolopyrimidine scaffold.
- Key Features : Replaces propane-2-sulfonyl with a smaller methanesulfonyl group and integrates a pyrazolopyrimidine core.
- The propane-2-sulfonyl group in the target compound may offer superior steric bulk for selective receptor interactions .
(i) 1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one ()
- Molecular Formula : C₂₁H₂₁ClN₂O
- Molecular Weight : 352.86 g/mol
- Key Features : A dihydropyrazoline scaffold with isopropylphenyl and chlorophenyl substituents.
- Biological Activity : Pyrazoline derivatives are reported to exhibit antitumor, antimicrobial, and antioxidant activities . The target compound’s fully aromatic pyrazole and sulfonyl group may confer distinct pharmacokinetic profiles.
Comparative Analysis Table
Research Findings and Limitations
- Synthetic Challenges : Piperidine-pyrazole derivatives often require multi-step syntheses, as seen in , where piperazine analogs are synthesized using acetonitrile/NaOH conditions .
- Biological Data Gap : While pyrazoline derivatives () and sulfonyl-containing compounds () have documented activities, specific data for the target compound are lacking in the provided evidence. Further assays are needed to evaluate its efficacy in relevant disease models.
Biological Activity
1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a piperidine moiety and an ethanone group. Its chemical formula is , and it has a molecular weight of approximately 304.40 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit key oncogenic pathways, particularly through their action on receptor tyrosine kinases such as BRAF(V600E) and EGFR, which are critical in various cancers . For instance, a study demonstrated that similar pyrazole compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting the potential for this compound in cancer therapy .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Kinases : It acts as a kinase inhibitor, disrupting signaling pathways that promote tumor growth.
- Induction of Apoptosis : The compound has been observed to induce programmed cell death in cancer cells, enhancing its therapeutic efficacy.
In Vitro Studies
In vitro assays have revealed that this compound exhibits:
- Antibacterial Activity : Effective against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Properties : The compound showed promise in reducing inflammation markers in cellular models .
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and overall efficacy. Such studies will help establish dosage guidelines and potential side effects.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazole derivatives highlights the unique properties of this compound:
| Compound Name | Structure | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 1-(4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl)ethan-1-one | Structure | Moderate | High |
| 3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one | Structure | Low | Low |
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of pyrazole derivatives on MCF7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity when combined with traditional chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of pyrazole derivatives revealed that this compound effectively inhibited the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound requires multi-step organic reactions, typically involving:
- Coupling reactions to assemble the piperidine-pyrazole and propane-2-sulfonylphenyl moieties.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) under reflux are often used to facilitate nucleophilic substitutions or condensations .
- Temperature control : Critical for minimizing side reactions, especially during sulfonylation or ketone formation .
- Purification : Column chromatography or recrystallization is essential to isolate intermediates and the final product .
Q. How can the compound’s structure and purity be confirmed?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton and carbon environments, particularly for the piperidine, pyrazole, and sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validate empirical formula accuracy .
Q. What methods ensure purity, and how can impurities be troubleshooted?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>95% recommended) .
- TLC : Monitor reaction progress and detect byproducts early .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar or non-polar impurities .
Q. What initial biological screening approaches are recommended?
- Receptor binding assays : Prioritize targets based on structural analogs (e.g., serotonin or dopamine receptors due to piperazine/piperidine motifs) .
- Enzyme inhibition studies : Test against kinases or sulfotransferases, given the sulfonyl group’s electrophilic nature .
- Cytotoxicity profiling : Use human cell lines (e.g., HEK-293, HepG2) to assess baseline toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted on its structural motifs?
- Piperidine-pyrazole core : Synthesize analogs with varying substituents (e.g., halogenation, methylation) to assess impact on receptor binding .
- Sulfonylphenyl group : Replace propane-2-sulfonyl with aryl-sulfonamides to modulate solubility and target affinity .
- Ethanone linker : Introduce steric hindrance (e.g., cyclopropane) to evaluate conformational effects on activity .
Q. What strategies overcome low yields in the sulfonylation or coupling steps?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to improve efficiency .
- Microwave-assisted synthesis : Reduce reaction time and enhance yield for thermally sensitive steps .
- Protecting groups : Temporarily mask reactive sites (e.g., piperidine nitrogen) to prevent side reactions .
Q. How can molecular targets be identified and validated experimentally?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Quantify binding kinetics with purified receptors (e.g., GPCRs) .
- CRISPR/Cas9 knockout models : Validate target relevance by comparing activity in wild-type vs. knockout cells .
Q. How to resolve contradictions between solubility and biological activity data?
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Metabolic stability assays : Rule out rapid degradation as a confounding factor using liver microsomes .
- Free-energy perturbation (FEP) calculations : Model solvation effects on binding affinity computationally .
Q. What computational methods guide rational design of analogs?
- Molecular docking : Screen against target crystal structures (e.g., 5-HT2A receptor) to prioritize analogs .
- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties early .
Q. How to assess stability under physiological or storage conditions?
- Forced degradation studies : Expose to heat, light, and pH extremes (e.g., 40°C/75% RH, pH 1–13) to identify degradation pathways .
- LC-MS stability assays : Monitor parent compound decay and byproduct formation in simulated biological fluids (e.g., PBS, plasma) .
- Crystallography : Compare fresh vs. aged samples to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
